N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H13F2N3O2S2 and its molecular weight is 429.46. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C25H21F2N4O4S, and it exhibits properties typical of small molecule drugs, including good solubility and favorable pharmacokinetic profiles.
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The thieno[3,2-d]pyrimidine derivatives have been shown to act as inhibitors against various enzymes and receptors involved in bacterial metabolism and replication. Specifically, the presence of the fluorophenyl groups enhances binding affinity to target proteins due to increased hydrophobic interactions and electron-withdrawing effects that stabilize the transition state during enzymatic reactions.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. For instance, a screening study demonstrated that compounds related to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 32 µg/mL depending on the specific bacterial strain tested .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have shown antifungal activity against various fungal pathogens. A study reported that certain analogs inhibited the growth of Candida species with MIC values comparable to standard antifungal agents .
Case Studies
-
Case Study on Antibacterial Efficacy :
A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound effectively reduced bacterial load in vitro and showed promise in preliminary in vivo models . -
Case Study on Antifungal Properties :
Another investigation focused on the compound's antifungal activity against Aspergillus species. The results demonstrated that modifications to the thieno[3,2-d]pyrimidine moiety enhanced antifungal potency significantly compared to unmodified structures .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2S2/c21-12-5-7-13(8-6-12)23-17(26)11-29-20-24-15-9-10-28-18(15)19(27)25(20)16-4-2-1-3-14(16)22/h1-10H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNWVLPDZBFDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.